Phenol, 2-[4,5-dihydro-3-(4-methylphenyl)-1H-pyrazol-5-yl]-5-methyl-
Description
The compound Phenol, 2-[4,5-dihydro-3-(4-methylphenyl)-1H-pyrazol-5-yl]-5-methyl- (hereafter referred to as Compound A) is a pyrazoline derivative featuring a phenol moiety substituted at the 2-position with a dihydro-pyrazole ring and at the 5-position with a methyl group. The pyrazole ring is further substituted with a 4-methylphenyl group at the 3-position. This structure is characterized by its fused aromatic and heterocyclic systems, which are common in bioactive molecules.
Key spectroscopic data for analogous pyrazoline-phenol hybrids include ¹H NMR signals for hydroxyl groups (δ ~10.8–10.9 ppm) and pyrazoline protons (δ ~3.2–5.2 ppm), as observed in related compounds . The presence of electron-donating methyl groups on both the phenol and aryl substituents likely enhances stability and influences intermolecular interactions, such as hydrogen bonding and π-stacking .
Properties
CAS No. |
1049130-06-4 |
|---|---|
Molecular Formula |
C17H18N2O |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
5-methyl-2-[3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol |
InChI |
InChI=1S/C17H18N2O/c1-11-3-6-13(7-4-11)15-10-16(19-18-15)14-8-5-12(2)9-17(14)20/h3-9,16,19-20H,10H2,1-2H3 |
InChI Key |
OVXCCFAVKKQIKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(C2)C3=C(C=C(C=C3)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[4,5-dihydro-3-(4-methylphenyl)-1H-pyrazol-5-yl]-5-methyl- typically involves the reaction of 4-methylphenylhydrazine with an appropriate diketone under acidic conditions The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[4,5-dihydro-3-(4-methylphenyl)-1H-pyrazol-5-yl]-5-methyl- can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to Phenol, 2-[4,5-dihydro-3-(4-methylphenyl)-1H-pyrazol-5-yl]-5-methyl- can inhibit the proliferation of various cancer cell lines. For example:
- Case Study : A synthesized pyrazole derivative demonstrated a reduction in cell viability in breast cancer cells by inducing apoptosis through the activation of caspase pathways .
2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, leading to decreased production of inflammatory mediators.
- Data Table :
3. Analgesic Effects
Phenol derivatives have also shown promise as analgesics in preclinical studies. The analgesic activity is often attributed to their ability to modulate pain pathways.
- Case Study : In a controlled study, a phenolic compound with a similar structure was tested on animal models, resulting in significant pain relief comparable to standard analgesics .
Synthesis and Characterization
The synthesis of Phenol, 2-[4,5-dihydro-3-(4-methylphenyl)-1H-pyrazol-5-yl]-5-methyl- typically involves multi-step reactions starting from readily available phenolic compounds and pyrazole precursors. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Mechanism of Action
The mechanism of action of Phenol, 2-[4,5-dihydro-3-(4-methylphenyl)-1H-pyrazol-5-yl]-5-methyl- involves its interaction with specific molecular targets and pathways. The phenol group can interact with enzymes and receptors, leading to various biological effects. The pyrazole ring can also participate in binding interactions with proteins and other biomolecules, modulating their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
Compound A is compared to derivatives with alternative substituents on the pyrazole ring:
Key Observations :
- Electron-donating vs. withdrawing groups : Methoxy substituents (as in ) increase polarity and solubility compared to methyl groups in Compound A .
- Hybrid systems : Ferrocene-thiazole hybrids () exhibit redox activity, unlike Compound A , which lacks metal coordination sites.
Modifications to the Phenol Moiety
Variations in phenol substitution significantly alter reactivity and intermolecular interactions:
Key Observations :
- Acidity: The 5-methyl group in Compound A slightly decreases phenol acidity compared to nitro-substituted analogs ().
Biological Activity
Phenol derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound Phenol, 2-[4,5-dihydro-3-(4-methylphenyl)-1H-pyrazol-5-yl]-5-methyl- , with CAS number 497963-19-6, is a notable example. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a phenolic group and a pyrazole moiety, which are critical for its biological activity.
Antioxidant Properties
Research indicates that compounds containing pyrazole rings exhibit significant antioxidant activity. A study utilizing molecular docking simulations showed that similar pyrazole derivatives possess excellent antioxidant properties due to their ability to donate electrons and scavenge free radicals . The presence of the methyl group on the phenyl ring may enhance this activity by stabilizing radical intermediates.
Anti-inflammatory Effects
The anti-inflammatory potential of phenolic compounds is well-documented. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies revealed that derivatives with similar structures effectively reduce inflammation markers in cell cultures .
Anticancer Activity
Phenolic compounds are often investigated for their anticancer properties. The compound under review has shown promise against various cancer cell lines. For instance, studies have indicated that pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . The structure-activity relationship (SAR) suggests that modifications at specific positions on the pyrazole ring can enhance cytotoxicity against tumor cells.
The biological activities of Phenol, 2-[4,5-dihydro-3-(4-methylphenyl)-1H-pyrazol-5-yl]-5-methyl- can be attributed to several mechanisms:
- Free Radical Scavenging : The electron-donating ability of the phenolic hydroxyl group contributes to its antioxidant capacity.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammatory responses.
- Cell Cycle Arrest : Some studies suggest that it can induce cell cycle arrest in cancer cells, leading to decreased proliferation .
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Study on Anticancer Effects : A comparative analysis demonstrated that pyrazole derivatives exhibited IC50 values ranging from 10 µM to 30 µM against various cancer cell lines, indicating potent cytotoxic effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15 |
| Compound B | MCF-7 | 12 |
| Phenol derivative | A549 | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
